
Benzyl-PEG25-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG25-amine is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which imparts water solubility and reduces immunogenicity, making it a valuable tool in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG25-amine is synthesized through a series of chemical reactions involving the coupling of benzyl groups with PEG chains. The process typically involves the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include benzyl chloride and amine-functionalized PEG .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in bulk quantities and purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG25-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Alkyl halides, CuBr with N,N,N’,N’'-pentamethyldiethylenetriamine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl-PEG derivatives .
Scientific Research Applications
Benzyl-PEG25-amine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Industry: Applied in the development of new materials and as a component in various chemical processes.
Mechanism of Action
Benzyl-PEG25-amine functions as a linker in PROTACs, which are designed to target and degrade specific proteins within cells. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its activity within the cell .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG-amine: A shorter PEG chain variant with similar properties but different solubility and stability characteristics.
Benzyl-PEG2-amine: A compound with a much shorter PEG chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness
Benzyl-PEG25-amine stands out due to its long PEG chain, which provides enhanced water solubility and reduced immunogenicity. This makes it particularly suitable for applications in drug delivery and PROTAC synthesis, where these properties are crucial for efficacy and safety .
Properties
Molecular Formula |
C57H109NO25 |
|---|---|
Molecular Weight |
1208.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C57H109NO25/c58-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-83-56-57-4-2-1-3-5-57/h1-5H,6-56,58H2 |
InChI Key |
QSQNNFAGMAOXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


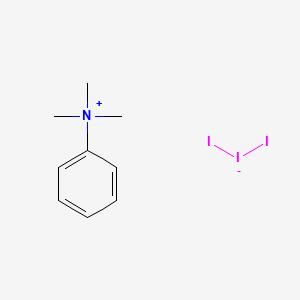


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
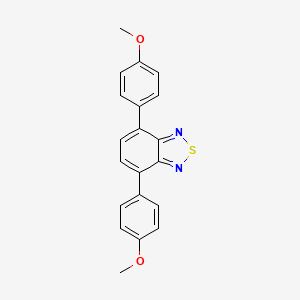
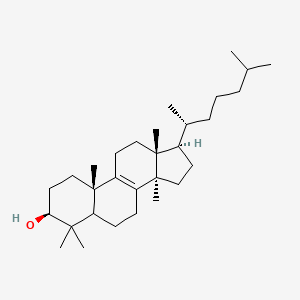
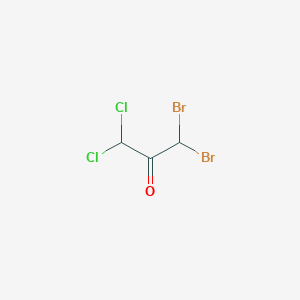

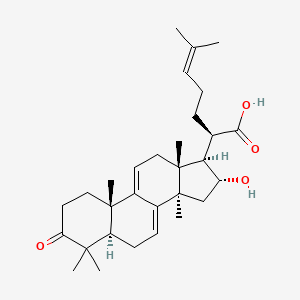
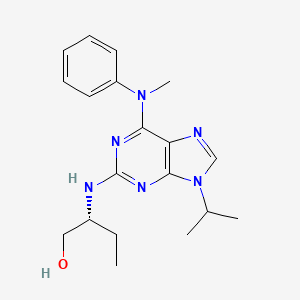
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
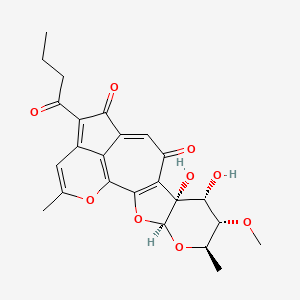
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
